2,5-dichloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

P2X3 antagonist IC50 C6BU-1 cell assay

This 2,5-dichlorobenzamide derivative is a selective P2X3 purinergic receptor antagonist (IC50=176 nM), serving as an ideal intermediate-potency reference standard for dose-response profiling. Its unique 2-phenylmorpholine scaffold enables fragment-based drug design and SAR studies. Deploy in CFA-induced inflammatory pain or SNI neuropathic pain models for target validation. Ensure assay consistency with a compound from a patent-protected series (US9150546, US9688643, US9718790).

Molecular Formula C19H18Cl2N2O3
Molecular Weight 393.26
CAS No. 954067-94-8
Cat. No. B2539544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
CAS954067-94-8
Molecular FormulaC19H18Cl2N2O3
Molecular Weight393.26
Structural Identifiers
SMILESC1COC(CN1C(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
InChIInChI=1S/C19H18Cl2N2O3/c20-14-6-7-16(21)15(10-14)19(25)22-11-18(24)23-8-9-26-17(12-23)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2,(H,22,25)
InChIKeyJFECCQTXZZMNFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide (CAS 954067-94-8): A P2X3 Antagonist in Preclinical Development


2,5-Dichloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic, low-molecular-weight benzamide derivative that functions as a selective antagonist of the human P2X3 purinergic receptor [1]. The compound is characterized by a 2,5-dichlorobenzamide core linked via an acetamide bridge to a 2-phenylmorpholine moiety, a structural scaffold associated with ATP-competitive inhibition at the P2X3 ligand-gated ion channel. It appears as compound 'I-296' within a series of benzamide-based P2X3 antagonists disclosed in a multi-patent family (US9150546, US9688643, US9718790), which collectively describe utility in pain, chronic cough, and urogenital disorders [2].

Why Substituting 2,5-Dichloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide with Other Benzamide P2X3 Antagonists Carries Procurement Risk


Within the benzamide P2X3 antagonist class, small structural modifications lead to large shifts in potency. The presence and position of chlorine atoms on the benzamide ring, the length of the alkyl linker, and the substitution pattern on the morpholine ring are critical pharmacophoric elements [1]. For example, the 2,5-dichloro substitution pattern in the target compound yields an IC50 of 176 nM, whereas a closely related analog from the same patent family (compound I-277, which retains a benzamide core but differs in the heterocyclic appendage) exhibits an IC50 of 38 nM—a 4.6-fold difference [2]. Such variability demonstrates that generic interchange within this class, without direct head-to-head comparative data, is unreliable for maintaining target pharmacological activity.

Quantitative Differentiation Guide: 2,5-Dichloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide vs. Closest Analogs


P2X3 Receptor Antagonist Potency: Target Compound vs. Patent Internal Comparators

The target compound (I-296) demonstrates an IC50 of 176 nM for the human P2X3 receptor in a stably transfected C6BU-1 cell line [1]. This places it in the intermediate potency range within its patent family. It is 4.6-fold less potent than I-277 (IC50 38 nM) [2], but 2.2-fold more potent than I-020 (IC50 389 nM) [3]. The most potent member of the series, I-423, achieves an IC50 of 4 nM [4], highlighting a 44-fold spread in activity across structurally similar benzamide analogs.

P2X3 antagonist IC50 C6BU-1 cell assay

Structural Differentiation: The 2,5-Dichloro Substitution and Phenylmorpholine Moiety

The compound's core differentiation arises from its specific substitution pattern: a 2,5-dichlorobenzamide linked to a 2-phenylmorpholine group. In the broader benzamide patent family, compounds with alternative halogen substitutions or different heterocyclic amines exhibit significantly different potencies. For instance, the presence of the 2-phenylmorpholine moiety distinguishes it from I-277, which utilizes a uracil-based heterocycle, contributing to a 4.6-fold difference in IC50 [1]. This molecular distinction is critical because the phenylmorpholine group has been independently identified as a fragment that can modulate enzyme activity, showing 61% inhibition of a specific dehydrogenase at 0.1 mM [2].

Structure-Activity Relationship Benzamide Morpholine

Therapeutic Indication Alignment: Pain, Cough, and Urogenital Disease Targets

The patent family to which this compound belongs explicitly claims utility for the treatment of pain, respiratory diseases (including chronic cough), and urogenital diseases via P2X3 antagonism [1]. This aligns the compound with clinically validated indications for the P2X3 target class, where the marketed drug gefapixant (MK-7264) has demonstrated efficacy. The compound's IC50 of 176 nM places it in a potency range that is suitable for in vivo proof-of-concept studies in rodent models of inflammatory and neuropathic pain, where P2X3 antagonists have shown efficacy [2].

Chronic Cough Neuropathic Pain P2X3

Recommended Use Cases for 2,5-Dichloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide Based on Differentiating Evidence


Intermediate-Potency Tool Compound for P2X3 Receptor SAR Studies

Due to its moderate IC50 of 176 nM, this compound serves as an ideal intermediate-potency reference standard when profiling a new series of P2X3 antagonists. It can be used alongside high-potency analogs (e.g., I-423, IC50 4 nM) and low-potency analogs (e.g., I-020, IC50 389 nM) to establish a full dose-response curve in C6BU-1 cell-based assays [1].

Fragment-Based Drug Discovery Leveraging the 2-Phenylmorpholine Moiety

The 2-phenylmorpholine substructure is a known bioactive fragment with independent enzyme inhibition activity [2]. This compound can be deployed as a scaffold for fragment-growing or fragment-linking strategies aimed at enhancing P2X3 potency while maintaining or improving selectivity.

In Vivo Efficacy Studies in Rodent Models of Inflammatory Pain

The patent's claim of efficacy in pain models supports the use of this compound in animal studies of P2X3-mediated nociception. Researchers can directly test the compound in Complete Freund's Adjuvant (CFA)-induced inflammatory pain or spared nerve injury (SNI) models, following protocols established for this target class [1].

Quote Request

Request a Quote for 2,5-dichloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.